2'-Fluoropropiophenone

Overview

Description

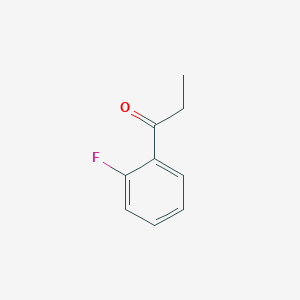

2'-Fluoropropiophenone (CAS 446-22-0, molecular formula C₉H₉FO) is a fluorinated aromatic ketone characterized by a fluorine substituent at the ortho position of the phenyl ring attached to a propanone group. It is synthesized via a multi-step route involving the Schiemann reaction, Grignard addition, and oxidation, achieving an overall yield of 40.8% and 99.4% purity . The compound’s fluorine substitution significantly influences its electronic and steric properties, making it valuable in organic synthesis, particularly in stereoselective reductions and as a precursor for pharmaceuticals and ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize 2’-Fluoropropiophenone involves the reaction of acyl fluoride with styrene in the presence of a catalyst. This reaction yields o-fluoroacetophenone, which undergoes further reactions such as carbonyl reduction and acid catalytic cleavage to produce 2’-Fluoropropiophenone .

Industrial Production Methods: In an industrial setting, 2’-Fluoropropiophenone can be synthesized by reacting 1-(2-fluorophenyl)-propan-1-one with concentrated sulfuric acid and fuming nitric acid at low temperatures. The mixture is then poured into water and ice, followed by extraction and purification steps.

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 2’-fluorobenzoic acid.

Reduction: Formation of 2’-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula : C₉H₉FO

- Molecular Weight : 152.17 g/mol

- Boiling Point : 89-91 °C (12 mmHg)

- Flash Point : 79 °C (174 °F)

- Density : 1.102 g/cm³

- Solubility : Soluble in chloroform and methanol; not miscible in water.

Scientific Research Applications

2'-Fluoropropiophenone serves as a crucial intermediate in several research domains:

Organic Synthesis

- Used as a raw material for synthesizing various organic compounds.

- Acts as a building block in the preparation of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

- Investigated for its potential role in drug development, particularly as an intermediate in the synthesis of analgesics and anesthetics.

- Its fluorine atom enhances the lipophilicity of drug candidates, potentially improving their pharmacokinetic profiles .

Biological Studies

- Employed in enzyme inhibition studies, where it can act as a substrate or inhibitor, influencing enzyme activity and protein interactions .

- Research has indicated its potential in modulating cellular signaling pathways and gene expression.

Agrochemical Development

- Utilized in the synthesis of agrochemicals, particularly pesticides and herbicides, due to its reactivity and ability to form stable derivatives .

Dyes and Pigments

- Functions as an intermediate in the production of dyes and pigments, contributing to the color properties of various materials .

Case Studies

Mechanism of Action

The mechanism of action of 2’-Fluoropropiophenone involves its interaction with specific molecular targets. In biological systems, it can inhibit or activate enzymes by binding to their active sites. The fluorine atom enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3'- and 4'-Fluoropropiophenone

Fluorine’s position on the phenyl ring profoundly impacts physicochemical properties and reactivity:

- Synthetic Utility: 4'-Fluoropropiophenone is widely used in hydrazone formation (e.g., with salicyl hydrazide) for bioactive compound synthesis , while 2'- and 3'-isomers are less explored in such applications.

- Electronic Effects: The ortho-fluorine in this compound induces stronger electron-withdrawing effects and steric hindrance, altering chelation dynamics with Lewis acids like TiCl₄ during reductions .

Halogenated Derivatives: Bromo-Fluoro Propiophenones

The introduction of bromine alongside fluorine enhances electrophilicity and diversifies applications:

- Comparative Reactivity: Bromine’s bulkiness in 2-bromo-4-fluoropropiophenone increases steric hindrance, slowing nucleophilic attacks compared to non-brominated analogs .

Diastereoselective Reduction Behavior

The presence and position of fluorine dictate stereochemical outcomes in ketone reductions:

- This compound: Chelation with TiCl₄ promotes syn-diastereomer formation (dr > 9:1), while Ti(OiPr)₄ favors the anti-diastereomer via non-chelated pathways .

- 4'-Fluoropropiophenone: Reduced chelation capability due to fluorine’s para position, leading to lower stereoselectivity unless strong Lewis acids are used .

Industrial and Pharmaceutical Relevance

- This compound: Serves as a precursor in palladium-catalyzed allylic alkylations to synthesize chiral intermediates .

- 4'-Fluoropropiophenone: Commercial availability (≥98% purity) makes it a staple in high-throughput synthesis .

- Chloro-Fluoro Analogs : Used in safety-critical applications, requiring stringent handling due to toxicity (e.g., GHS hazard class 4-3-III) .

Biological Activity

2'-Fluoropropiophenone is an organic compound characterized by a fluorine atom attached to the second position of the propiophenone structure. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The following sections provide a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 168.20 g/mol. The presence of the fluorine atom significantly influences its chemical reactivity and biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.20 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies indicate that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect could be beneficial in managing conditions characterized by chronic inflammation.

Case Study: In Vitro Analysis

A recent case study investigated the biological activity of this compound in vitro. The study aimed to evaluate its effectiveness against Staphylococcus aureus and Escherichia coli.

- Methodology : The compound was tested at various concentrations (0.1 to 1.0 mg/mL) using the disk diffusion method.

- Results :

- Inhibition zones were observed for both bacterial strains, with a maximum inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 0.5 mg/mL.

- No significant activity was noted against E. coli at lower concentrations.

Table 2: In Vitro Antimicrobial Activity of this compound

| Bacterial Strain | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.1 | 8 |

| 0.5 | 15 | |

| 1.0 | 12 | |

| Escherichia coli | 0.1 | 0 |

| 0.5 | 0 | |

| 1.0 | 5 |

The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial cells and immune pathways. It may act by:

- Inhibiting enzyme activity : By binding to key enzymes involved in metabolic processes.

- Modulating receptor activity : Affecting receptors that mediate inflammatory responses.

Future Directions

Further research is needed to elucidate the precise mechanisms behind the biological activities of this compound. Investigating its effect on different cell lines and exploring its potential as a lead compound for drug development are critical next steps.

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for 2'-Fluoropropiophenone, and how can researchers validate product purity?

- Methodological Answer : The synthesis of this compound typically involves fluorination of propiophenone derivatives using reagents like Selectfluor™ or via Friedel-Crafts acylation with fluorinated precursors. To validate purity, combine gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For reproducibility, document reaction conditions (temperature, solvent, stoichiometry) meticulously and cross-reference with published protocols .

Q. What characterization techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- ¹H, ¹³C, and ¹⁹F-NMR : Compare chemical shifts with literature data (e.g., δ~19 ppm for ¹⁹F in α-fluoroketones) .

- GC-MS : Confirm molecular ion peaks (e.g., m/z 152 for C₉H₉FO) and fragmentation patterns .

- Elemental Analysis : Verify fluorine content via combustion analysis or X-ray fluorescence.

Always include deuterated solvent peaks as internal references in NMR spectra .

Q. How does this compound compare to other fluorinated ketones (e.g., 3'- or 4'-Fluoropropiophenone) in reactivity and applications?

- Methodological Answer : Comparative studies should focus on:

- Electronic Effects : Use Hammett constants to predict substituent effects on electrophilic aromatic substitution.

- Steric Hindrance : Analyze steric maps via computational tools (e.g., DFT) to assess accessibility of the fluorine atom.

- Reactivity in Reduction : Contrast diastereoselectivity in reductions (e.g., NaBH₄ vs. chelation-controlled methods) .

Advanced Research Questions

Q. What mechanisms explain the diastereoselectivity observed in the reduction of this compound?

- Methodological Answer : Chelation-controlled reduction using Lewis acids (e.g., TiCl₄) directs hydride attack to the fluorinated carbon. Design experiments to:

- Vary Lewis Acids : Compare selectivity with BF₃·Et₂O vs. TiCl₄.

- Monitor Temperature Effects : Conduct reductions at -78°C (to stabilize intermediates) vs. room temperature .

- Analyze NMR Data : Use ¹⁹F-NMR to track fluorine environment changes during reaction progression .

Q. How can researchers resolve discrepancies in NMR data when analyzing this compound derivatives?

- Methodological Answer :

- Cross-Validate with Multiple Solvents : Run NMR in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.

- Reference Internal Standards : Use tetramethylsilane (TMS) for ¹H/¹³C and CFCl₃ for ¹⁹F calibration .

- Replicate Under Controlled Conditions : Ensure consistent sample concentration, temperature, and shimming.

- Compare with Computational Predictions : Use software like Gaussian to simulate spectra and assign peaks .

Q. What strategies ensure the stability of this compound under varying storage and reaction conditions?

- Methodological Answer :

- Thermal Stability Assays : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Light Sensitivity Tests : Store samples in amber vials and monitor degradation via UV-Vis spectroscopy.

- Moisture Control : Use molecular sieves in storage containers and anhydrous solvents in reactions .

Q. How should researchers design controlled experiments to study the fluorination efficiency of this compound precursors?

- Methodological Answer :

- Variable Isolation : Test one parameter at a time (e.g., fluorinating agent concentration, reaction time).

- Negative Controls : Include non-fluorinated propiophenone to baseline non-specific reactions.

- Quantitative Metrics : Use HPLC with fluorinated standards to calculate yield and purity .

Q. What computational methods are effective in predicting the electronic and steric properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.

- QSPR Models : Correlate substituent effects with experimental data (e.g., reaction rates) .

Q. Methodological Guidelines

- Data Contradiction Analysis : Replicate experiments in triplicate, use statistical tools (e.g., ANOVA) to assess variance, and cross-check with alternative techniques (e.g., IR spectroscopy) .

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .

Properties

IUPAC Name |

1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNSIFGTEGKZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963246 | |

| Record name | 1-(2-Fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-22-0 | |

| Record name | 1-(2-Fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.